7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit oxidoreductase enzymes, thereby exerting its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-methoxy-3-phenyl-4H-chromen-4-one
Uniqueness
7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methoxy groups and methyl substitution contribute to its distinct reactivity and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-17(12-4-6-13(20-2)7-5-12)18(19)15-9-8-14(21-3)10-16(15)22-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMHKLMWWCUVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353607 |
Source
|
Record name | 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-40-5 |
Source
|
Record name | 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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